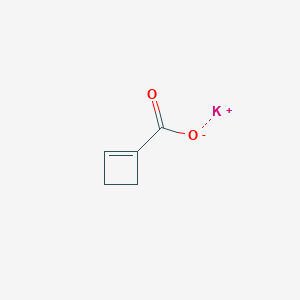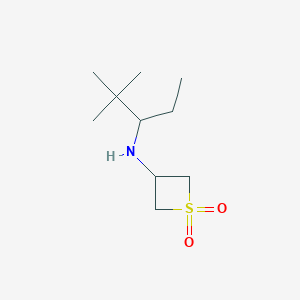
3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide is a synthetic organic compound with the molecular formula C10H21NO2S. It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle, and an amino group attached to a 2,2-dimethylpentan-3-yl substituent. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and occurs under kinetic control, retaining the configuration of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and amino group can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothietane: A simpler analog with similar reactivity but lacking the 2,2-dimethylpentan-3-yl substituent.
3-Phenylsulfanylthietane-1,1-dioxide: Contains a phenylsulfanyl group instead of the amino group.
3-Aryloxythietane-1,1-dioxides: Substituted with aryloxy groups, exhibiting different chemical and biological properties.
Uniqueness
3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide is unique due to its specific substituent pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H21NO2S |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N-(2,2-dimethylpentan-3-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-5-9(10(2,3)4)11-8-6-14(12,13)7-8/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
HCOOCXHTBYQIIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)C)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
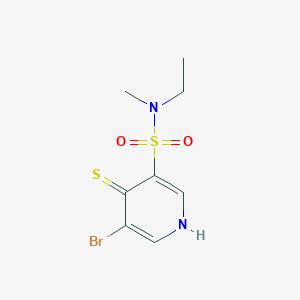
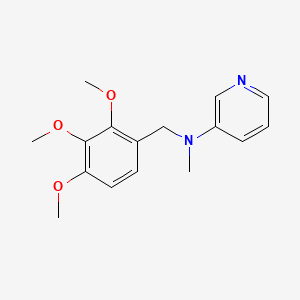
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
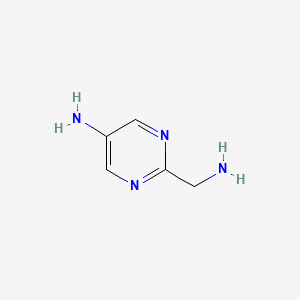
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
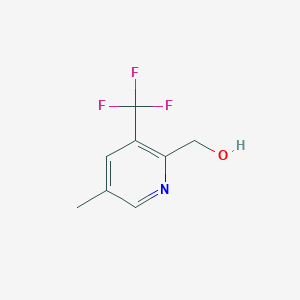
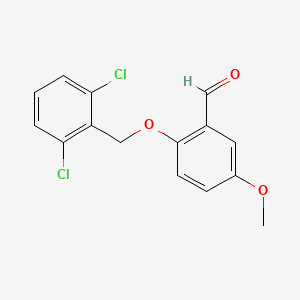
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)

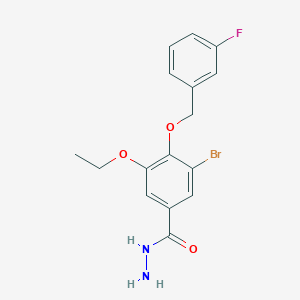
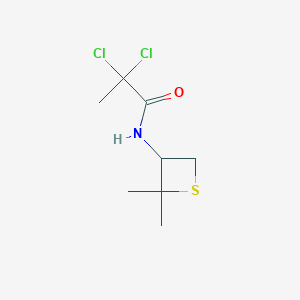
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
